molecular formula C30H40N4O6S B12061361 For-met-leu-phe-phe-OH

For-met-leu-phe-phe-OH

Cat. No.: B12061361
M. Wt: 584.7 g/mol
InChI Key: PJENNOWAVBNNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-met-leu-phe-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

For-met-leu-phe-phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

For-met-leu-phe-phe-OH has a wide range of applications in scientific research:

Mechanism of Action

For-met-leu-phe-phe-OH exerts its effects primarily through the activation of formyl peptide receptors (FPRs) on neutrophils. Binding of the peptide to these receptors triggers a cascade of intracellular signaling events, leading to the mobilization of calcium ions and the production of superoxide anions. These responses facilitate the chemotaxis and activation of neutrophils, enhancing their ability to respond to infections and inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-formyl-methionyl-leucyl-phenylalanine (fMLP): A shorter peptide with similar chemotactic properties.

    N-formyl-methionyl-leucyl-phenylalanine-lysine (fMLP-Lys): An extended version with an additional lysine residue.

    N-formyl-methionyl-leucyl-phenylalanine-phenylalanine (fMLP-Phe): A variant with an additional phenylalanine residue

Uniqueness

For-met-leu-phe-phe-OH is unique due to its specific sequence and the presence of two phenylalanine residues, which enhance its hydrophobic interactions and stability. This makes it particularly effective in forming stable peptide assemblies and nanostructures, which are valuable in various biomedical applications .

Properties

IUPAC Name

2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJENNOWAVBNNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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